Cas no 371141-86-5 (4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one)
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 2(1H)-Quinoxalinone, 3,4-dihydro-4-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]-
- HMS1425K01
- Z33398330
- EU-0046647
- 371141-86-5
- Oprea1_221947
- 4-(2-oxochromene-3-carbonyl)-1,3-dihydroquinoxalin-2-one
- IDI1_010552
- 4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- F1053-0046
- 4-[(2-oxo-2H-chromen-3-yl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone
- AKOS001670991
- Oprea1_387725
- IFLab1_004797
-
- Inchi: 1S/C18H12N2O4/c21-16-10-20(14-7-3-2-6-13(14)19-16)17(22)12-9-11-5-1-4-8-15(11)24-18(12)23/h1-9H,10H2,(H,19,21)
- InChI Key: BPFJRIWQODKQHC-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)N(C(C2=CC3=CC=CC=C3OC2=O)=O)CC1=O
Computed Properties
- Exact Mass: 320.07970687g/mol
- Monoisotopic Mass: 320.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 75.7Ų
Experimental Properties
- Density: 1.441±0.06 g/cm3(Predicted)
- Boiling Point: 586.4±50.0 °C(Predicted)
- pka: 12.74±0.20(Predicted)
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1053-0046-2μmol |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
371141-86-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1053-0046-5μmol |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
371141-86-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1053-0046-10μmol |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
371141-86-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1053-0046-1mg |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
371141-86-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1053-0046-2mg |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
371141-86-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1053-0046-3mg |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
371141-86-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1053-0046-4mg |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
371141-86-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1053-0046-5mg |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
371141-86-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1053-0046-10mg |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
371141-86-5 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Introduction to 4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 371141-86-5)
4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 371141-86-5, belongs to a class of heterocyclic molecules that are widely studied for their pharmacological properties. The presence of both chromene and tetrahydroquinoxoline moieties in its structure suggests a rich chemical diversity that can be exploited for developing novel therapeutic agents.
The chromene moiety, characterized by a benzopyranone core, is well-known for its role in various biological processes and has been extensively explored in medicinal chemistry. Compounds containing this structural unit often exhibit antioxidant, anti-inflammatory, and antimicrobial properties. On the other hand, the tetrahydroquinoxoline scaffold is recognized for its potential in acting as a key pharmacophore in the development of drugs targeting central nervous system disorders and cancer. The combination of these two motifs in 4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one creates a promising framework for further investigation.
Recent advancements in drug discovery have highlighted the importance of multicomponent reactions (MCRs) in generating complex molecular architectures efficiently. The synthesis of 4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be achieved through various MCR strategies, such as the Knoevenagel condensation or the Pechmann condensation, which allow for the rapid assembly of the chromene and tetrahydroquinoxoline moieties. These synthetic approaches not only enhance efficiency but also provide opportunities for structural diversification.
In terms of biological activity, preliminary studies on 4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one have shown promising results in several in vitro assays. For instance, its ability to inhibit certain enzymes associated with inflammation has been noted, suggesting potential therapeutic applications in conditions such as arthritis or inflammatory bowel disease. Additionally, its interaction with specific protein targets has been explored, indicating possible utility in oncology research. The compound's dual functionality makes it an intriguing candidate for further pharmacological investigation.
The molecular structure of 4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one also lends itself to computational studies aimed at understanding its binding modes and affinity for biological targets. Molecular docking simulations have been employed to predict how this compound might interact with receptors or enzymes involved in disease pathways. These computational approaches complement experimental efforts by providing insights into the molecular interactions at an atomic level. Such studies are crucial for optimizing lead compounds and guiding the design of next-generation derivatives.
From a synthetic chemistry perspective, the key challenge lies in achieving high yields and purity during the preparation of 4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one while maintaining functional group integrity. Advanced purification techniques such as chromatography and recrystallization are often employed to isolate the desired product. Furthermore, green chemistry principles are being increasingly integrated into synthetic protocols to minimize environmental impact. This includes using solvent-free reactions or employing biocatalysts that enhance selectivity and reduce waste.
The pharmacokinetic properties of 4-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one are another critical area of interest. Understanding how this compound is absorbed、distributed、metabolized,and excreted (ADME) is essential for assessing its potential as a drug candidate. In vitro models and animal studies have been utilized to evaluate these parameters,providing valuable data for optimizing formulation and dosing strategies. The compound's solubility、stability,and bioavailability are particularly important factors that need to be carefully considered during drug development.
Future directions in the study of 4-(2 oxo 22Hchromene 33carbonyl) 11 22 33 44tetrahydroquinoxalin 22one include exploring its derivatives to enhance potency and selectivity. Structural modifications can be made to fine-tune interactions with biological targets,improving therapeutic efficacy while minimizing side effects。Additionally,investigating its mechanism of action will provide deeper insights into its biological effects,facilitating rational drug design。
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the way new compounds are identified and optimized。These technologies enable high-throughput virtual screening,allowing researchers to rapidly evaluate large libraries of compounds,including derivatives of 4(22 oxo 22Hchromene 33 carbonyl)11 22 33 44 tetrahydroquinoxalin22 one)。By predicting binding affinities and identifying promising candidates,AI accelerates the drug development pipeline,making it possible to bring new therapies to market more quickly。
In conclusion,44(22 oxo 22Hchromene33 carbonyl)11 22 33 44 tetrahydroquinoxalin22 one(CAS No。37114186。5) represents a fascinating compound with significant potential in pharmaceutical research。Its unique structural features、promising biological activities、and synthetic accessibility make it a valuable scaffold for developing novel therapeutic agents。As research continues to uncover new applications and optimize synthetic methodologies,this compound is poised to play an important role in addressing various medical challenges。
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